molecular formula C22H21BrClN3O5 B14110476 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14110476
M. Wt: 522.8 g/mol
InChI Key: NLFPGPJWVAGOCO-UHFFFAOYSA-N
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Description

The compound 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic molecule that features a unique arrangement of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The bromo, chloro, hydroxy, methoxy, and hydroxypropyl groups are introduced through various substitution reactions. These reactions may involve halogenation, hydroxylation, and alkylation steps.

    Final Assembly: The final step involves the coupling of the substituted phenyl groups to the pyrrolo[3,4-c]pyrazole core under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromo and chloro groups can be reduced to form the corresponding hydrogenated compounds.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while nucleophilic substitution of the bromo group may yield methoxy-substituted derivatives.

Scientific Research Applications

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: can be compared with other similar compounds, such as:

    4-(3-bromo-4-hydroxyphenyl)-3-(5-chloro-2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Lacks the methoxy and methyl groups.

    4-(3-bromo-4-methoxyphenyl)-3-(5-chloro-2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Lacks the hydroxy groups.

The uniqueness of This compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21BrClN3O5

Molecular Weight

522.8 g/mol

IUPAC Name

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H21BrClN3O5/c1-10-6-15(29)12(9-14(10)24)18-17-19(26-25-18)22(31)27(4-3-5-28)20(17)11-7-13(23)21(30)16(8-11)32-2/h6-9,20,28-30H,3-5H2,1-2H3,(H,25,26)

InChI Key

NLFPGPJWVAGOCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=C(C(=C4)Br)O)OC)O

Origin of Product

United States

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